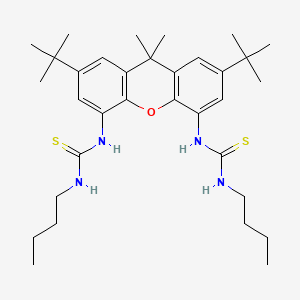
Ionophore de chlorure IV
Vue d'ensemble
Description
Chloride ionophore IV (CIIV) is a type of ionophore that is used to transport chloride ions across cell membranes. It is a synthetic compound that has been developed to enable the study of chloride ion transport in a variety of experimental systems. CIIV has been used in a number of biochemical and physiological studies, and has been found to be an effective tool for studying the role of chloride ions in cellular processes.
Applications De Recherche Scientifique
Optimisation de la composition de la membrane
L'ionophore de chlorure IV est utilisé dans l'optimisation de la composition de la membrane pour les capteurs sélectifs aux ions. Des facteurs tels que la teneur en ionophore, la quantité de plastifiant, la nature des plastifiants et les additifs lipophiles sont pris en compte pour améliorer les performances de la membrane. Cet ionophore a montré une forte affinité de liaison pour les ions chlorure, ce qui le rend idéal pour la conception de membranes en PVC sélectives pour les ions chlorure .
Capteurs potentiométriques et optiques sélectifs aux ions
Cet ionophore est essentiel au développement de capteurs potentiométriques et optiques sélectifs aux ions. Les paramètres théoriques et expérimentaux qui influencent la réponse, les structures typiques des ionophores et les compositions de membrane utiles sont des sujets clés dans ce domaine. L'this compound contribue à la détection sélective des ions chlorure dans diverses applications .
Imagerie cellulaire par fluorescence
Les nanoprobes fluorescentes basées sur des ionophores comme l'this compound sont apparues comme une plate-forme unique pour analyser les ions biologiques courants tels que Na+, K+, Ca2+ et Cl−. Ces nanoprobes permettent une imagerie cellulaire détaillée, fournissant des informations sur les processus cellulaires et la dynamique des ions .
Transport d'ions sensible aux stimuli
Les chercheurs ont développé des ionophores sensibles aux stimuli capables de transporter des ions déclenchés à travers les membranes lipidiques bicouches. L'this compound peut faire partie de cette plate-forme synthétique modulaire, contribuant à la création de matériaux avancés avec une activation de « logique ET » pour un contrôle précis du transport des ions .
Mécanisme D'action
Target of Action
Chloride Ionophore IV, also known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene , is a thiourea type hydrogen bonding-based receptor . Its primary target is the chloride ion . Chloride ions play a vital role in maintaining proper electrolyte and fluid balance, pH levels, and nerve function in the body.
Mode of Action
Chloride Ionophore IV operates by forming strong hydrogen bonds with chloride ions . This ionophore can specifically capture chloride ions and then pass them across lipid plasma membranes . This process elevates the intracellular chloride level .
Biochemical Pathways
The elevation of intracellular chloride levels can activate various biochemical pathways. One such pathway involves the activation of reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis and eliminating damaged or unnecessary cells.
Result of Action
The result of Chloride Ionophore IV’s action is the modulation of intracellular chloride levels. This modulation can lead to the activation of ROS-mediated apoptosis , which can result in cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing apoptosis in cancer cells is a common therapeutic strategy .
Action Environment
The action of Chloride Ionophore IV can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the ionophore’s selectivity for chloride ions . Furthermore, the pH and temperature of the environment could also influence the ionophore’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
Chloride Ionophore IV plays a significant role in biochemical reactions by facilitating the transport of chloride ions across biological membranes . It forms complexes with chloride ions and transports them across lipid membranes . This ion transport capability is key to its function and is also the basis for its interaction with various biomolecules within the cell.
Cellular Effects
Chloride Ionophore IV influences cell function by altering the intracellular concentration of chloride ions . By transporting chloride ions across the cell membrane, it can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the cytosolic chloride concentration, which can affect cell volume and other cellular processes .
Molecular Mechanism
The mechanism of action of Chloride Ionophore IV involves its ability to bind to chloride ions and transport them across lipid cell membranes . This ion transport disrupts the ion concentration gradient for chloride ions in microorganisms, preventing the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects .
Dosage Effects in Animal Models
While specific studies on Chloride Ionophore IV in animal models are limited, ionophores as a class have been studied extensively. The effects of ionophores can vary with different dosages in animal models . For instance, there is species-specific variability in the median lethal dose for ionophores, and certain species are particularly sensitive to ionophore toxicity .
Metabolic Pathways
Chloride Ionophore IV is involved in the transport of chloride ions, a critical component of many metabolic pathways . Chloride ions are the major inorganic free anions of the extracellular fluid and together with organic bicarbonate ions, they are the major intracellular anions .
Transport and Distribution
Chloride Ionophore IV is transported and distributed within cells and tissues through its ability to bind to chloride ions and transport them across lipid cell membranes . This ability allows it to influence the localization or accumulation of chloride ions within cells .
Subcellular Localization
The subcellular localization of Chloride Ionophore IV is likely associated with its function as an ion transporter. As an ionophore, it is expected to be localized in the cell membrane where it can facilitate the transport of chloride ions across the membrane . Specific studies on the subcellular localization of Chloride Ionophore IV are currently limited.
Propriétés
IUPAC Name |
1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZJHGSLBVTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585028 | |
| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187404-67-7 | |
| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


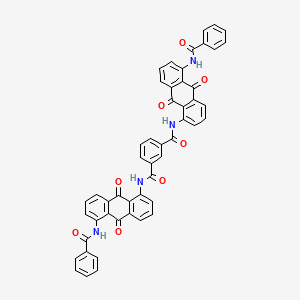
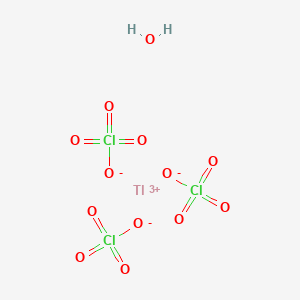

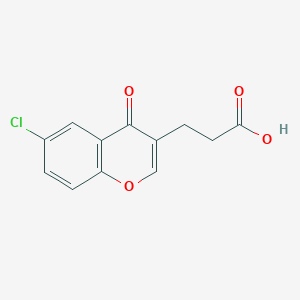
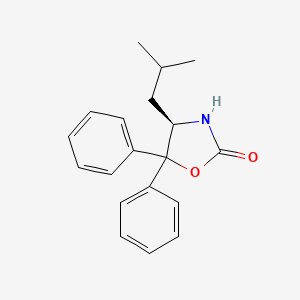


![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
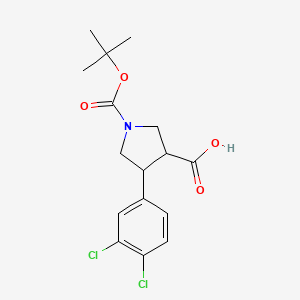
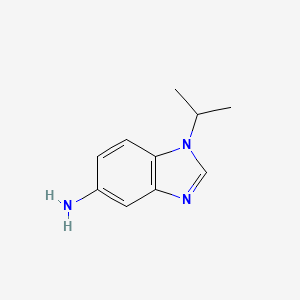
![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
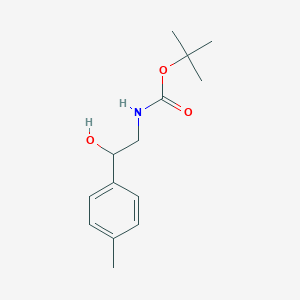
![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
